Eotaxin-3 Secretion Assay Activity
In a direct functional assay measuring IL-4-induced eotaxin-3 (CCL26) secretion from human bronchial epithelial BEAS-2B cells, 2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide (STAT6-IN-2) exhibited an IC50 of 2.74 µM . In contrast, the structurally distinct and highly potent STAT6 inhibitor AS1810722 showed an IC50 of 1.9 nM in a biochemical STAT6 activation assay, a >1,400-fold difference in potency that translates to distinct experimental utility [1]. The micromolar potency of STAT6-IN-2 makes it a more appropriate tool for studying partial pathway inhibition or for use in assays where complete STAT6 ablation is undesirable, while its distinct chemotype offers a different selectivity profile compared to the highly potent nanomolar inhibitors.
| Evidence Dimension | Cellular functional activity: Inhibition of IL-4-induced eotaxin-3 secretion |
|---|---|
| Target Compound Data | IC50 = 2.74 µM (2,740 nM) |
| Comparator Or Baseline | AS1810722 (Comparator): IC50 = 1.9 nM |
| Quantified Difference | AS1810722 is approximately 1,442 times more potent in its respective assay. |
| Conditions | Target: Human BEAS-2B cells, 24h incubation, IL-4 stimulation, eotaxin-3 ELISA readout. Comparator: Biochemical STAT6 activation assay. |
Why This Matters
This quantifies the functional potency in a disease-relevant cellular context, enabling researchers to select the appropriate compound for their specific experimental system and desired degree of pathway inhibition.
- [1] Nagashima S, et al. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. *Bioorganic & Medicinal Chemistry*. 2009;17(16):5960-5973. View Source
